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Compound of Interest

Compound Name: GSK854

Cat. No.: B607866 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK854 with other prominent inhibitors of

Troponin I-Interacting Kinase (TNNI3K), a cardiac-specific kinase implicated in cardiovascular

diseases. The following sections detail the performance of these inhibitors, supported by

experimental data, to aid in the selection of appropriate tool compounds for research and

development.

Performance Comparison of TNNI3K Inhibitors
The landscape of TNNI3K inhibitors is expanding, with several compounds demonstrating high

potency and varying degrees of selectivity. GSK854 has emerged as a highly potent and

selective tool compound for studying the biological functions of TNNI3K. This section

summarizes the key quantitative data for GSK854 and its main comparators.
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Inhibitor Type/Scaffold
TNNI3K IC50
(nM)

Selectivity
Highlights

Key In Vivo
Efficacy

GSK854 Diarylurea <10[1]

>100-fold

selectivity for

TNNI3K over

96% of kinases

tested; only

significant off-

target is

ZAK/MLTK.[1]

Reduces infarct

size, limits

adverse

remodeling, and

preserves

cardiac function

in a mouse

model of

ischemia/reperfu

sion (I/R) injury.

[1][2]

GSK329 Diarylurea 10[1]

Less selective

than GSK854;

inhibits 11 other

kinases by >50%

at 100 nM.[1]

Reduces infarct

size in a mouse

I/R model.[2]

GSK114 7-Deazapurine 25[1]

40-fold selective

for TNNI3K over

B-Raf kinase.[1]

Orally

bioavailable and

suitable for in

vivo studies.[3]

Compound 6O

Pyrido[3]

[4]thieno[2,3-d]

pyrimidine

410[1]

Reduces

apoptosis and

pyroptosis in

H9c2 cells.[1]

Data from in vivo

studies is not

readily available.

TNNI3K Signaling Pathways
TNNI3K is a key regulator of cardiac stress responses. Its inhibition has been shown to be

cardioprotective, primarily through the modulation of downstream signaling cascades.

Ischemia/Reperfusion Injury Pathway
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In the context of ischemia/reperfusion (I/R) injury, TNNI3K activation leads to the

phosphorylation of p38 MAPK.[2][5] This initiates a cascade that increases mitochondrial

reactive oxygen species (mROS) production, leading to cardiomyocyte apoptosis and

ultimately, cardiac injury.[2][5] GSK854 has been shown to effectively block this pathway.
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TNNI3K signaling in I/R injury.

Cardiac Remodeling and Hypertrophy Pathway
More recent evidence suggests a role for TNNI3K in cardiac remodeling and hypertrophy

through a distinct signaling axis. This pathway involves the downstream targets Mypt1, Mlc2,

Yap1, and Nfatc1, although the precise mechanisms are still under investigation.
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TNNI3K in cardiac remodeling.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of TNNI3K

inhibitors. Below are representative methodologies for key in vivo and in vitro assays.

In Vivo Ischemia/Reperfusion (I/R) Myocardial Infarction
Model
This protocol is designed to assess the cardioprotective effects of TNNI3K inhibitors in a

clinically relevant model of heart attack.

Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are typically used.
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Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

Surgical Procedure:

The chest is opened to expose the heart.

The left anterior descending (LAD) coronary artery is ligated with a suture to induce

ischemia.

Ischemia is maintained for a period of 30-45 minutes.

The ligature is then released to allow for reperfusion of the myocardium.

Inhibitor Administration:

GSK854 or other inhibitors are administered at the time of reperfusion.

A typical dose for GSK854 is 2.75 mg/kg delivered via intraperitoneal (i.p.) injection.[1]

Outcome Assessment:

After 24 hours of reperfusion, hearts are excised.

Infarct size is measured using triphenyltetrazolium chloride (TTC) staining, where viable

tissue stains red and infarcted tissue remains white.

The area at risk (AAR) is determined by dye exclusion (e.g., Evans blue).

Infarct size is expressed as a percentage of the AAR.

Long-term Remodeling Studies: For chronic studies, inhibitors can be administered

continuously, for example, mixed in the chow (e.g., GSK854 at 100 mg/kg in chow) for

several weeks post-I/R. Cardiac function and remodeling can be assessed by

echocardiography.[1]
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In vivo I/R experimental workflow.

In Vitro TNNI3K Kinase Assay
This generalized protocol is for determining the potency (IC50) of inhibitors against TNNI3K in

a cell-free system.

Reagents:

Recombinant human TNNI3K enzyme.

A suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a

specific TNNI3K substrate if identified).

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive detection methods).

Kinase assay buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

Test inhibitors (e.g., GSK854) at various concentrations.

Procedure:

The kinase reaction is initiated by mixing TNNI3K, the substrate, and the test inhibitor in

the kinase assay buffer.
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The reaction is started by the addition of ATP.

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

The reaction is stopped (e.g., by adding EDTA or spotting onto a phosphocellulose

membrane).

Detection:

The amount of phosphorylated substrate is quantified. This can be done by measuring

incorporated radioactivity or by using phosphorylation-specific antibodies in an ELISA-

based format.

Data Analysis:

The percentage of kinase inhibition is calculated for each inhibitor concentration relative to

a no-inhibitor control.

The IC50 value is determined by fitting the concentration-response data to a sigmoidal

dose-response curve.

Conclusion
GSK854 stands out as a potent and highly selective TNNI3K inhibitor, making it an invaluable

tool for elucidating the role of this kinase in cardiac physiology and pathology. Its demonstrated

efficacy in preclinical models of cardiac injury underscores the therapeutic potential of TNNI3K

inhibition. The data and protocols presented in this guide offer a solid foundation for

researchers to design and execute experiments aimed at further exploring the therapeutic utility

of targeting TNNI3K.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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